Mabuterol hydrochloride

Descripción general

Descripción

El clorhidrato de Mabuterol es un agonista selectivo de los receptores beta-2 adrenérgicos. Se utiliza principalmente como broncodilatador para tratar afecciones respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC). El compuesto tiene un efecto específico sobre los receptores beta-2 adrenérgicos, lo que ayuda a relajar los músculos lisos bronquiales, facilitando así la respiración .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del clorhidrato de Mabuterol implica varios pasos:

Halogenación: El proceso comienza con la halogenación de 2-(trifluorometil)anilina utilizando yodo y bicarbonato de sodio, dando como resultado 2-amino-5-yodobenzotrifluoruro.

Protección y Desplazamiento Nucleofílico Aromático: El intermedio se protege entonces con anhídrido acético y se somete a un desplazamiento nucleofílico aromático con cianuro de cobre (I) para formar N-[4-ciano-2-(trifluorometil)fenil]acetamida.

Hidrólisis y Halogenación: La hidrólisis del nitrilo y el grupo protector produce ácido 4-amino-3-(trifluorometil)benzoico, que se halogena adicionalmente con cloro para producir ácido 4-amino-3-cloro-5-(trifluorometil)benzoico.

Formación de Cloruro de Benzoilo y Acetofenona: El ácido se convierte entonces en cloruro de benzoilo utilizando cloruro de tionilo, seguido de tratamiento con malonato de dietilo para formar 1-[4-amino-3-cloro-5-(trifluorometil)fenil]etanona.

Bromación y Aminación: La bromación de la acetofenona en ácido acético conduce a 1-[4-amino-3-cloro-5-(trifluorometil)fenil]-2-bromoetanona, que luego se trata con terc-butilamina para producir el producto final.

Métodos de Producción Industrial

La producción industrial del clorhidrato de Mabuterol sigue rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica estrictas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de Mabuterol se somete a varias reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el grupo cetónico en la molécula en un alcohol.

Sustitución: Los átomos de halógeno en el compuesto pueden sustituirse por otros grupos funcionales utilizando reactivos apropiados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores utilizados con frecuencia.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como metóxido de sodio o terc-butóxido de potasio.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción suele producir alcoholes .

Aplicaciones Científicas De Investigación

Human Medicine

Mabuterol hydrochloride has been studied for its efficacy in treating asthma and chronic obstructive pulmonary disease (COPD). Clinical trials have demonstrated that doses around 50 micrograms twice daily provide optimal effectiveness and tolerability for asthmatic patients .

| Study Type | Patient Group | Dosage (Micrograms) | Duration | Findings |

|---|---|---|---|---|

| Multicenter Comparative Study | Asthmatic Patients | 50 or 75 | 6 weeks | Effective and well-tolerated at 50 |

| Dose Finding Study | Asthmatic Patients | 30 to 80 | Single Dose | Optimal dose identified at 50 |

Veterinary Medicine

In veterinary applications, this compound is utilized to treat respiratory diseases in animals, such as asthma and chronic bronchitis. Its bronchodilator properties are crucial for improving respiratory function in affected animals.

| Application | Species | Condition Treated |

|---|---|---|

| Bronchodilation | Dogs/Cats | Asthma, Chronic Bronchitis |

| Airway Management | Various Animals | Respiratory Distress |

Research Findings

Recent studies have highlighted additional therapeutic potentials of this compound beyond respiratory conditions. For instance, research indicates that it can modulate protein expressions related to cellular proliferation, which may have implications in cancer biology .

Case Studies

-

Asthma Management

- A study involving asthmatic patients treated with this compound showed significant improvements in lung function metrics compared to baseline measurements after six weeks of treatment.

-

Veterinary Applications

- Clinical assessments in dogs with chronic bronchitis demonstrated marked improvements in clinical signs and quality of life following treatment with this compound.

Mecanismo De Acción

El clorhidrato de Mabuterol funciona dirigiéndose selectivamente y activando los receptores adrenérgicos beta-2 en el tracto respiratorio. Estos receptores forman parte del sistema nervioso simpático y juegan un papel crucial en la regulación del tono del músculo liso dentro de las vías respiratorias. Cuando el clorhidrato de Mabuterol se une a estos receptores, desencadena una cascada de eventos bioquímicos que conducen a la relajación del músculo liso bronquial. Esta relajación reduce la resistencia de las vías respiratorias y facilita el flujo de aire más fácil hacia y desde los pulmones .

Comparación Con Compuestos Similares

Compuestos Similares

Isoprenalina (Isoproterenol): Un agonista beta-adrenérgico no selectivo utilizado para indicaciones similares pero con un rango más amplio de efectos sobre los receptores beta-1 y beta-2.

Salbutamol (Albuterol): Un agonista beta-2 selectivo utilizado comúnmente como broncodilatador.

Procaterol: Otro agonista beta-2 selectivo con propiedades broncodilatadoras similares.

Singularidad

El clorhidrato de Mabuterol es único por su alta selectividad para los receptores beta-2 adrenérgicos, lo que minimiza su interacción con los receptores beta-1 que se encuentran en el corazón. Esta selectividad reduce la probabilidad de efectos secundarios sistémicos, lo que lo convierte en una opción más segura para pacientes con afecciones cardiovasculares concurrentes .

Actividad Biológica

Mabuterol hydrochloride is a long-acting β2-adrenergic agonist primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to smooth muscle relaxation and bronchodilation. This article provides an in-depth examination of its biological activity, supported by relevant data tables and research findings.

Mabuterol functions by activating β2-adrenergic receptors, which are coupled to adenylyl cyclase. This activation increases intracellular cyclic AMP (cAMP) levels, leading to the relaxation of bronchial smooth muscle. Additionally, mabuterol has been shown to close calcium channels, further contributing to its bronchodilatory effects .

Pharmacokinetics

Mabuterol exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : Complete absorption when administered orally.

- Half-life : The R enantiomer has a longer half-life compared to the S enantiomer, making it more effective for prolonged use.

- Selectivity : Mabuterol is more selective for β2-adrenergic receptors compared to β1-receptors, minimizing cardiovascular side effects .

Bronchodilation Effects

A series of studies have demonstrated the efficacy of mabuterol in inducing bronchodilation:

Comparative Studies

Mabuterol's efficacy has been compared with other bronchodilators such as salbutamol and procaterol. It was found to be significantly more potent in relaxing isolated tracheal muscle and showed a longer duration of action in vivo.

Selectivity Ratio

The selectivity ratio for mabuterol indicates that it is approximately 7.4 times more selective for bronchial smooth muscle than for cardiac muscle, which is crucial in reducing potential side effects related to heart rate increases commonly associated with other β2-agonists .

Case Studies

- Case Study on Myocarditis : A young male patient presented with acute chest pain after using clenbuterol, a related compound. While this case highlights potential risks associated with β2-agonists, it underscores the importance of monitoring cardiac function when using similar medications like mabuterol .

- Efficacy in Asthma Treatment : A clinical trial involving asthmatic patients demonstrated a significant improvement in lung function metrics after administration of mabuterol compared to placebo, reinforcing its role as an effective bronchodilator .

Propiedades

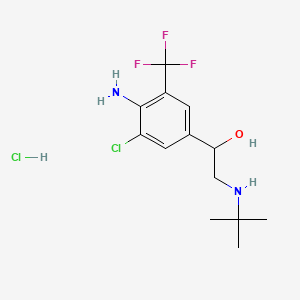

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDXJOMPMIKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046798 | |

| Record name | Mabuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54240-36-7 | |

| Record name | Benzenemethanol, 4-amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54240-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mabuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl alcohol, 4-amino-alpha-(tert-butylamino)-3-chloro-5-(trifluoromethyl)-,monohydrochloride, (+-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MABUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536V290790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of mabuterol hydrochloride and how does it affect the airways?

A1: this compound is a β2-adrenergic receptor agonist. [] While the provided research does not delve into the detailed downstream signaling pathways, β2-adrenergic receptor agonists are known to relax bronchial smooth muscle, leading to bronchodilation and improved airflow in the airways. [] This makes it a useful treatment for conditions like asthma where bronchoconstriction is a primary issue.

Q2: How effective is this compound compared to other asthma medications like procaterol hydrochloride?

A2: A multicenter randomized controlled clinical trial found that this compound demonstrated comparable efficacy to procaterol hydrochloride in treating mild to moderate bronchial asthma. [] Both treatments significantly improved symptom scores, lung function parameters (FEV1, PEF), and had similar clinical efficacy rates. [] This suggests that this compound is a viable alternative to procaterol hydrochloride for managing asthma symptoms.

Q3: Are there any specific laboratory techniques used to study the effects of this compound on airway cells?

A3: Researchers have successfully cultured guinea pig airway smooth muscle cells and demonstrated the ability of this compound to suppress acetylcholine-induced increases in intracellular calcium levels. [] This was achieved using calcium fluorescent probes (Fura-2/AM, Fluo-3/AM) and imaging techniques like Varioskan Flash and inverted system microscopy. [] This type of in vitro study provides valuable insights into the cellular mechanisms underlying this compound's bronchodilatory effects.

Q4: What are the optimal conditions for separating the enantiomers of this compound using high-performance liquid chromatography?

A4: Successful enantiomeric separation of this compound was achieved using Chirobiotic V and T chiral stationary phases (CSPs). [] The optimal conditions involved a polar organic phase mode with methanol-acetic acid-triethylamine (100:0.01:0.01, V/V/V) as the mobile phase at a flow rate of 1.0 mL/min and a column temperature of 20°C. [] The separation mechanism likely involves ionic interactions between the CSPs and this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.